
6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one is an organic compound that belongs to the class of piperidones It is characterized by the presence of a 3,4-dimethoxyphenyl group and a nitro group attached to a piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidin-2-one.
Cyclization: The cyclization step involves the formation of the piperidin-2-one ring, which can be achieved through various cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted piperidones with various functional groups.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interactions with various enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidin-2-one ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A compound with a similar 3,4-dimethoxyphenyl group but different core structure.
Uniqueness
6-(3,4-Dimethoxyphenyl)-5-nitropiperidin-2-one is unique due to the presence of both the nitro group and the piperidin-2-one ring, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16N2O5 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C13H16N2O5/c1-19-10-5-3-8(7-11(10)20-2)13-9(15(17)18)4-6-12(16)14-13/h3,5,7,9,13H,4,6H2,1-2H3,(H,14,16) |
InChI Key |
QQQDHBUWOFWZEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-])OC |
solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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